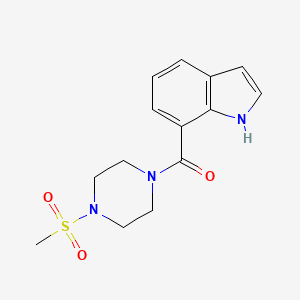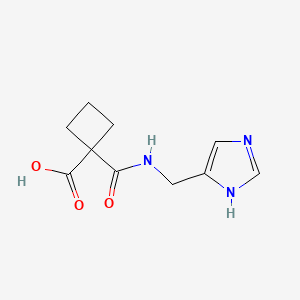
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid, also known as CC-1065, is a potent antitumor antibiotic. It was first isolated from Streptomyces zelensis in the 1970s and has since been extensively studied for its potential in cancer treatment. CC-1065 is a DNA-binding agent that works by inducing DNA damage and inhibiting DNA replication, leading to cell death.
Mechanism of Action
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid works by binding to the minor groove of DNA and inducing DNA damage. It forms a covalent bond with guanine residues, leading to the inhibition of DNA replication and transcription. This results in cell cycle arrest and ultimately, cell death. 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a potent DNA-binding agent, with a binding affinity that is several orders of magnitude higher than other DNA-binding drugs.
Biochemical and Physiological Effects
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It induces DNA damage, leading to the activation of DNA repair pathways. It also inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to be highly selective for cancer cells, with minimal toxicity to normal cells.
Advantages and Limitations for Lab Experiments
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has several advantages for lab experiments. It is a potent DNA-binding agent that can induce DNA damage and inhibit DNA replication at very low concentrations. It is also highly selective for cancer cells, making it an attractive candidate for cancer treatment. However, 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a complex molecule that is difficult to synthesize, and its use in lab experiments requires specialized equipment and expertise.
Future Directions
There are several future directions for 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid research. One area of focus is the development of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid derivatives that are more potent and selective for cancer cells. Another area of focus is the development of new delivery methods for 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid, such as nanoparticles or liposomes, to improve its efficacy and reduce toxicity. Additionally, the combination of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid with other cancer therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, further studies are needed to elucidate the mechanism of action of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid and its effects on DNA repair pathways.
Synthesis Methods
The synthesis of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is a complex process that involves several steps. It starts with the isolation of the natural product from Streptomyces zelensis, followed by chemical modifications to improve its potency and selectivity. One of the most commonly used methods for synthesizing 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid is the total synthesis approach, which involves the construction of the molecule from simple building blocks. This method has been optimized over the years, resulting in high yields and purity of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid.
Scientific Research Applications
6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been extensively studied for its potential in cancer treatment. It has shown promising results in preclinical studies, demonstrating potent antitumor activity against a wide range of cancer cell lines. 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid has also been tested in animal models, where it has shown significant tumor growth inhibition and prolonged survival. Clinical trials of 6-(Cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid derivatives are currently underway, with some showing encouraging results.
properties
IUPAC Name |
6-(cyclohex-3-en-1-ylcarbamoyl)-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-11(14(18)19)7-8-12(15-9)13(17)16-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSKGIRLWNOWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2CCC=CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
![3-[(6-Ethyl-2-methylpyrimidin-4-yl)-methylamino]propanoic acid](/img/structure/B7581484.png)


![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)
![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)



![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)

